molecular formula C26H27ClN2O4S B11336640 N-(5-chloro-2-phenoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(5-chloro-2-phenoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11336640
M. Wt: 499.0 g/mol
InChI Key: HBNGHEIJFHCULK-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-PHENOXYPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a phenoxyphenyl group, and a methanesulfonyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-PHENOXYPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenoxyphenyl group, and the attachment of the methanesulfonyl group. Common reagents used in these reactions include chlorinating agents, phenol derivatives, and sulfonyl chlorides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to minimize waste and maximize yield .

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-PHENOXYPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(5-CHLORO-2-PHENOXYPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-PHENOXYPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular responses and signaling pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide: Shares a similar piperidine and phenyl structure but differs in the presence of a methoxy group instead of a phenoxy group.

    2-Methoxyphenyl isocyanate: Contains a methoxyphenyl group and is used in similar chemical reactions but lacks the piperidine and methanesulfonyl groups.

Uniqueness

N-(5-CHLORO-2-PHENOXYPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H27ClN2O4S

Molecular Weight

499.0 g/mol

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C26H27ClN2O4S/c1-19-7-5-6-8-21(19)18-34(31,32)29-15-13-20(14-16-29)26(30)28-24-17-22(27)11-12-25(24)33-23-9-3-2-4-10-23/h2-12,17,20H,13-16,18H2,1H3,(H,28,30)

InChI Key

HBNGHEIJFHCULK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC4=CC=CC=C4

Origin of Product

United States

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